![molecular formula C19H21ClN2O5S B6487942 N-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-4-chlorobenzene-1-sulfonamide CAS No. 887218-94-2](/img/structure/B6487942.png)
N-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-4-chlorobenzene-1-sulfonamide
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Description
N-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-4-chlorobenzene-1-sulfonamide is a useful research compound. Its molecular formula is C19H21ClN2O5S and its molecular weight is 424.9 g/mol. The purity is usually 95%.
The exact mass of the compound N-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-4-chlorobenzene-1-sulfonamide is 424.0859706 g/mol and the complexity rating of the compound is 602. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-4-chlorobenzene-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-4-chlorobenzene-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Researchers have investigated the potential of this compound as an anticancer agent. Its sulfonamide group and benzodioxole moiety may contribute to inhibiting cancer cell growth or metastasis .
- The compound’s structure suggests it could act as an HDAC inhibitor. HDACs play a crucial role in gene expression regulation, and inhibiting them can impact cancer, neurodegenerative diseases, and other conditions .
- Some studies explore the anti-inflammatory properties of this compound. The benzodioxole ring and morpholine group may contribute to modulating inflammatory pathways .
- Given its structural features, researchers have investigated whether this compound affects cardiovascular health. Sulfonamides are known to interact with carbonic anhydrases, which play a role in blood pH regulation and vascular function .
- The benzodioxole scaffold has attracted interest in neuroprotection research. Scientists explore its ability to prevent neuronal damage or enhance recovery after injury .
- The compound’s unique combination of functional groups makes it valuable for studying enzyme-substrate interactions. Researchers investigate its binding affinity to specific enzymes and its potential as a tool compound in chemical biology .
Anticancer Properties
Histone Deacetylase (HDAC) Inhibition
Anti-Inflammatory Effects
Cardiovascular Research
Neuroprotective Potential
Chemical Biology and Enzyme Inhibition
properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-4-chlorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O5S/c20-15-2-4-16(5-3-15)28(23,24)21-12-17(22-7-9-25-10-8-22)14-1-6-18-19(11-14)27-13-26-18/h1-6,11,17,21H,7-10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNCYBMPDKSSLQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNS(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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